Isopetasol

説明

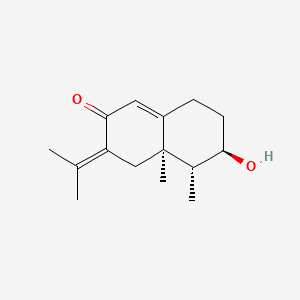

Structure

2D Structure

3D Structure

特性

CAS番号 |

469-67-0 |

|---|---|

分子式 |

C15H22O2 |

分子量 |

234.33 g/mol |

IUPAC名 |

(4aR,5R,6R)-6-hydroxy-4a,5-dimethyl-3-propan-2-ylidene-5,6,7,8-tetrahydro-4H-naphthalen-2-one |

InChI |

InChI=1S/C15H22O2/c1-9(2)12-8-15(4)10(3)13(16)6-5-11(15)7-14(12)17/h7,10,13,16H,5-6,8H2,1-4H3/t10-,13+,15+/m0/s1 |

InChIキー |

TVDMUSYVWJLIDK-PSOPSSQASA-N |

SMILES |

CC1C(CCC2=CC(=O)C(=C(C)C)CC12C)O |

異性体SMILES |

C[C@H]1[C@@H](CCC2=CC(=O)C(=C(C)C)C[C@]12C)O |

正規SMILES |

CC1C(CCC2=CC(=O)C(=C(C)C)CC12C)O |

製品の起源 |

United States |

Occurrence and Natural Distribution of Isopetasol

Isopetasol (C₁₅H₂₂O₂), a member of the sesquiterpenoid class of compounds, is characterized by its structure comprising three isoprene (B109036) units. nih.govontosight.ai Its presence has been extensively documented across diverse biological sources, predominantly within the plant kingdom, with a particular prevalence in species belonging to the Asteraceae family. nih.govresearchgate.net

Key plant sources from which this compound has been identified include:

Petasites formosanus nih.gov

Petasites pyrenaicus nih.gov

Petasites hybridus (commonly known as butterbur), where it has been detected in small quantities within the roots. nih.govresearchgate.net

Ligularia fischeri, from whose rhizomes this compound has been successfully isolated. acgpubs.org

Beyond its botanical origins, this compound has also been discovered in various fungal species. Notable examples include its isolation from the marine-derived fungus Emericellopsis maritima BC17 and from the fungus strain CBS 121944, which was obtained from Picea rubens. frontiersin.orgnih.gov

The natural distribution of this compound can be summarized in the following table:

| Source Type | Species | Part of Organism | Reference |

| Plant | Petasites formosanus | Not specified | nih.gov |

| Plant | Petasites pyrenaicus | Not specified | nih.gov |

| Plant | Petasites hybridus | Roots | nih.govresearchgate.net |

| Plant | Ligularia fischeri | Rhizomes | acgpubs.org |

| Fungus | Emericellopsis maritima BC17 | Entire organism | frontiersin.org |

| Fungus | CBS 121944 (from Picea rubens) | Entire organism | nih.gov |

Methodologies for Isopetasol Isolation from Complex Natural Matrixes

The isolation of isopetasol from its complex natural matrices typically involves a systematic application of extraction and chromatographic techniques. The process begins with the preparation of crude extracts from the source material, followed by various purification steps.

A common initial step involves solvent extraction. For instance, this compound has been isolated from Petasites hybridus rootstock using methanol (B129727) extraction. researchgate.net Following the initial extraction, chromatographic methods are crucial for separating this compound from other co-occurring compounds.

Key chromatographic techniques employed include:

Gravity Column Chromatography on Silica Gel: This method is frequently utilized for initial purification. Solvent systems, such as mixtures of petroleum ether and ethyl acetate (B1210297) (e.g., 9:1), serve as effective eluants to selectively separate compounds based on their polarity. acgpubs.orgnih.gov

High-Performance Liquid Chromatography (HPLC): For further purification and to achieve high purity levels, HPLC, including semipreparative HPLC, is extensively employed. This technique allows for precise separation and collection of the target compound. acgpubs.orgfrontiersin.orgnih.gov

Liquid-Liquid Chromatography (LLC): LLC has proven successful in the separation of sesquiterpenes, including this compound, from methanol extracts of Petasites hybridus roots. This technique often utilizes biphasic solvent systems, such as combinations of n-hexane, ethyl acetate, methanol, and water, to partition compounds between immiscible phases. researchgate.net

After isolation, the identity of this compound is rigorously confirmed using advanced spectroscopic methods. These include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed structural information and confirm the compound's molecular weight and formula. researchgate.netacgpubs.org Comparison with established spectroscopic data is a critical step in the identification process. nih.gov

Chemical Synthesis and Stereochemical Considerations of Isopetasol

Total Synthesis Approaches for (±)-Isopetasol

The total synthesis of (±)-Isopetasol, representing the racemic mixture, has been achieved through several distinct pathways, each employing specific key reactions and intermediates to build the sesquiterpene skeleton.

One notable approach involves the Diels-Alder reaction of 3-methoxycarbonyl-2-cyclohexene-1-ones with butadiene. This methodology allows for the stereocontrolled formation of the core structure of (±)-Isopetasol, alongside other eremophilane (B1244597) and eudesmane-type sesquiterpenes. jst.go.jp The functionalization of bridge-head methyl groups at C-10, C-4 methyl groups, and the C-3 hydroxyl group were all subject to precise stereochemical control within this synthetic route. jst.go.jp

Another reported total synthesis of (±)-Isopetasol (designated as compound 24 in some studies) utilizes 2,3-dimethylphenol (B72121) as a starting material. This route involves the preparation of 2,3-dimethylcyclohexane-1,4-dione, which then undergoes a Robinson annulation reaction with methyl vinyl ketone to form a crucial intermediate. jst.go.jp Further transformations of this intermediate lead to the racemic target molecule. jst.go.jp Early syntheses by Yamakawa and Bohlmann also contributed significantly to the understanding of Isopetasol's total synthesis. organicchemistrydata.orgorganicchemistrydata.org

Stereocontrolled Synthesis Routes to dl-Isopetasol

Achieving stereocontrol is paramount in the synthesis of natural products like this compound, as specific enantiomers often exhibit distinct biological activities. A prominent stereocontrolled synthesis of dl-Isopetasol (1a) originates from trans-5-oxodecalin-8a,2-carbolactone (2a). oup.comresearchgate.net This starting material itself is conveniently prepared through the iodo-lactonization of trans-1-oxo-4β,7-octalin-4a-carboxylic acid, followed by reduction of the carbon-iodine bond. oup.com

The stereochemical fidelity throughout this synthesis is critical, guiding the formation of the correct relative configurations within the decalin system. This particular route highlights the utility of readily accessible precursors for constructing complex natural product frameworks with defined stereochemistry. oup.com

Key Intermediates and Mechanistic Insights in this compound Synthesis

The total synthesis of this compound relies on the strategic design and transformation of key intermediates, with specific reaction mechanisms dictating the formation of the desired stereochemistry and carbon skeleton.

In the stereocontrolled synthesis of dl-Isopetasol from trans-5-oxodecalin-8a,2-carbolactone (2a), a pivotal intermediate is trans-5,5-ethylenedioxy-1β,8aβ-dimethyldecalin-2-one (7b) . oup.comresearchgate.net The preparation of this intermediate involves a sequence of steps:

Reductive methylation of trans-5,5-ethylenedioxydecahydrocyclopropa[d]naphthalen-2-one (5) is employed to introduce the vicinal methyl groups at C-1 and C-8a. oup.comresearchgate.net

The cyclopropyl (B3062369) ketone (5) is itself derived from the acetal (B89532) of 2a through a multi-step process involving reduction, tosylation of the primary alcohol, oxidation of the secondary alcohol using Corey's NCS-DMS reagent, and subsequent cyclization with potassium tert-butoxide (t-BuOK). oup.comresearchgate.net

Reduction of compound 5 with lithium in liquid ammonia (B1221849) generates an enolate anion, which is then trapped with methyl iodide to yield trans-5,5-ethylenedioxy-1α,8aβ-dimethyldecalin-2-one (7a). oup.com

Epimerization of 7a with sodium methoxide (B1231860) in methanol (B129727) furnishes the crucial intermediate 7b. oup.com

Further reduction of 7b with lithium in liquid ammonia stereoselectively produces the 2α-alcohol 8b. oup.com

The conversion of 8b to this compound (1a) proceeds through deacetalization, acetylation, reduction with sodium borohydride (B1222165) (NaBH4), dehydration, oxidation with a chromium trioxide-pyridine complex, and finally, an aldol (B89426) condensation with acetone, followed by dehydration, double bond isomerization, and hydrolysis. oup.com

Another key intermediate (designated as 11) in a different total synthesis of (±)-Isopetasol (24) was obtained via the Robinson annulation of 2,3-dimethylcyclohexane-1,4-dione. jst.go.jp This intermediate (11) was then reduced with NaBH4, yielding epimeric alcohols (13a and 14a) in a 7:3 ratio. jst.go.jp The introduction of the C-7 side chain in 13a was achieved using methyllithium (B1224462) (CH3Li) to form compound 16, which, upon treatment with HCl-MeOH, afforded (±)-3-epithis compound (17). jst.go.jp (±)-Isopetasone (22) was also a significant intermediate, derived from ketal 19 (itself from 11), and its reduction led to (±)-Isopetasol (24). jst.go.jp

These synthetic pathways highlight the importance of controlling stereochemistry at multiple centers and the strategic use of reactions such as reductive methylation, aldol condensations, and Robinson annulation to construct the complex decalin and eremophilane frameworks characteristic of this compound. Mechanistic insights into these reactions are crucial for designing efficient and selective synthetic routes.

Semisynthetic Transformations Involving this compound Precursors

Semisynthesis, or partial chemical synthesis, is a valuable approach in natural product chemistry where complex compounds isolated from natural sources are used as starting materials for chemical modifications. wikipedia.org This method is often preferred when total synthesis is overly complex or economically unfeasible, leveraging the intricate biosynthetic pathways of living organisms to provide advanced precursors. wikipedia.org

While detailed specific examples of semisynthetic transformations to this compound from other natural precursors are less extensively documented compared to its total synthesis, the principle is highly relevant in the broader context of sesquiterpenoid chemistry. This compound itself is a sesquiterpenoid found in plants, suggesting that other naturally occurring sesquiterpenes could serve as potential precursors for its semisynthesis or the synthesis of its derivatives. oup.comnih.gov

For instance, the essential oil of Petasites hybridus contains various sesquiterpenes, and some have been identified and their absolute configurations assigned through partial synthesis from other natural products. researchgate.net This indicates the potential for interconversion or modification of related sesquiterpenes found within the same plant source to yield this compound or its analogues. The concept of using natural sesquiterpenes as precursors for the biosynthesis of related compounds, such as dendrobine, further supports the feasibility of such approaches. nih.gov Semisynthesis allows for the retention of desirable structural features from the natural precursor while enabling targeted modifications to alter properties or create novel compounds. wikipedia.org

Compound Names and PubChem CIDs

Structural Diversity and Derivatives of Isopetasol

Naturally Occurring Isopetasol Esters and Analogs

A significant number of this compound derivatives are found in nature, particularly in plants of the Petasites genus. nih.govplantaedb.comnih.govwikipedia.orgmdpi.com These naturally occurring compounds contribute to the chemical profile of these plants.

Isopetasin (B1239024) and its Isomers (e.g., Iso-S-petasin)

Isopetasin (C₂₀H₂₈O₃) is a prominent naturally occurring ester of this compound. nih.govwikipedia.org It is structurally related to petasin (B38403), being a double bond isomer. This difference in double bond position within the sesquiterpene backbone distinguishes isopetasin from petasin. Isopetasin is an ester formed between this compound and angelic acid. nih.gov

Another isomer mentioned is Iso-S-petasin (C₂₀H₂₈OS₂). sinica.edu.tw While related to isopetasin, the presence of sulfur atoms in Iso-S-petasin indicates a structural variation, likely involving thioester or similar sulfur-containing linkages not present in isopetasin or petasin. biomolther.org Research has explored the isolation of S-isopetasin and S-petasin from Petasites formosanus. sinica.edu.tw

A structural comparison of these related compounds highlights the variations in the acyl group and the sesquiterpene core:

| Compound | Molecular Formula | Key Structural Feature(s) |

| This compound | C₁₅H₂₂O₂ | Eremophilane (B1244597) sesquiterpenoid alcohol |

| Isopetasin | C₂₀H₂₈O₃ | This compound ester with angelic acid |

| Iso-S-petasin | C₂₀H₂₈OS₂ | Isomer related to isopetasin, containing sulfur atom(s) |

| Petasin | C₂₀H₂₈O₃ | Double bond isomer of isopetasin, ester with angelic acid |

| Neopetasin (B1678175) | C₂₀H₂₈O₃ | Positional isomer of petasin and isopetasin |

Angeloyloxy-Isopetasol Derivatives

Angeloyloxy-Isopetasol derivatives are esters where the acyl group is derived from angelic acid. nih.govresearchgate.net Isopetasin itself falls into this category. nih.gov The angeloyl moiety is characterized by a branched, unsaturated five-carbon chain with a carbonyl group. nih.gov The linkage of this group to the this compound core via an ester bond forms the basis of these derivatives.

Alkyl-Acyl this compound Esters (e.g., Isobutyryl-, 3-Methyl-crotonyl-, Methacryloyl-isopetasol)

Beyond angelic acid, this compound can form esters with various alkyl carboxylic acids. Examples include esters with isobutyric acid, 3-methyl-crotonic acid (also known as senecioic acid), and methacrylic acid. These result in Isobutyryl-isopetasol, 3-Methyl-crotonyl-isopetasol, and Methacryloyl-isopetasol, respectively. These esters feature saturated or simply unsaturated branched alkyl chains attached to the carbonyl group of the ester linkage. For instance, this compound-(2-methylacrylate) has been identified, which corresponds to a methacryloyl ester of this compound. plantaedb.com

Thio-Acryloyl this compound Derivatives

Thio-acryloyl this compound derivatives represent a class where a sulfur atom replaces an oxygen atom in the ester linkage or the acyl group contains a thio-acryloyl moiety. semanticscholar.org This structural variation can influence the chemical properties and reactivity compared to their oxygen-containing counterparts. Iso-S-petasin, with its sulfur content, could potentially be related to this class of derivatives, although its specific structure involves sulfur in a manner distinct from a simple thioester of acrylic acid. sinica.edu.twbiomolther.org

Synthetic and Semisynthetic this compound Derivatives for Academic Research

Synthetic and semisynthetic approaches are employed to create this compound derivatives for academic research. researchgate.net These methods allow for the modification of the this compound structure or the synthesis of novel esters not found in nature. Semisynthesis often involves using a naturally occurring compound like this compound as a starting material and chemically modifying it. mdpi.com This can involve esterification with various acids, oxidation, reduction, or other transformations to explore structure-activity relationships or create compounds with altered properties. researchgate.net For example, studies have involved the synthesis of petasin derivatives from Ligularia fischeri isolates. acgpubs.org The creation of synthetic derivatives allows researchers to investigate the impact of specific structural changes on chemical behavior and potential interactions, although research findings on specific synthetic this compound derivatives for academic purposes were not extensively detailed in the search results beyond general mentions of synthetic approaches to sesquiterpenoids and esters. researchgate.netlibretexts.orgarxiv.org

Eremophilane Sesquiterpenoid Framework Variations Relevant to this compound

This compound belongs to the eremophilane class of sesquiterpenoids. nih.govresearchgate.netresearchgate.net Eremophilanes are bicyclic fifteen-carbon compounds derived from farnesyl diphosphate (B83284), characterized by a specific arrangement of two six-membered rings. researchgate.netfrontiersin.org The structural diversity within the eremophilane framework itself is relevant to this compound and its derivatives. This diversity arises from variations in oxygenation patterns (e.g., hydroxyl or carbonyl groups), the position and configuration of double bonds, and the presence of additional rings or functional groups like epoxides or lactones. researchgate.netfrontiersin.orgpreprints.org this compound possesses a hydroxyl group and a ketone functionality on its eremophilane core. nih.gov Variations in these functional groups or the introduction of others on the eremophilane skeleton lead to a wide array of related sesquiterpenoids found in nature, some of which co-occur with this compound. researchgate.netresearchgate.netresearchgate.net Research on eremophilane sesquiterpenoids from various natural sources, including fungi and plants, reveals a broad spectrum of structural modifications to this core framework. researchgate.netresearchgate.netfrontiersin.orgpreprints.org

Molecular and Cellular Mechanistic Investigations of Isopetasol

Modulation of Transient Receptor Potential Ankyrin 1 (TRPA1) Channel Activity by Isopetasol

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel permeable to Ca²⁺, playing a crucial role in sensing various noxious stimuli and environmental irritants nih.govmdpi.com. This compound has been investigated for its modulatory effects on this channel.

Isopetasin (B1239024), a major constituent found in butterbur, has been identified as a specific targeter of the TRPA1 channel nih.gov. Studies have shown that isopetasin acts as an agonist, eliciting calcium responses and currents in both rat/mouse trigeminal ganglion (TG) neurons and cells engineered to express human TRPA1 nih.gov. This activation leads to functional responses, including substance P-mediated contractions in isolated rat urinary bladders and the release of calcitonin gene-related peptide (CGRP) from mouse dorsal spinal cord. These effects were specifically abrogated by genetic deletion or pharmacological antagonism of TRPA1 channels, confirming the channel's involvement nih.gov.

A notable finding is isopetasin's ability to induce neuronal desensitization. Pre-exposure to isopetasin significantly desensitized currents evoked by allyl isothiocyanate (AITC), a known TRPA1 agonist, and capsaicin, a TRPV1 agonist, in rat TG neurons nih.gov. This desensitization was also observed in the attenuation of mouse facial rubbing, a nociceptive behavior, induced by local AITC or capsaicin, and in the reduction of meningeal artery dilation in rats caused by acrolein or ethanol (B145695) nih.gov. The agonism of TRPA1 by isopetasin results in the excitation of neuropeptide-containing nociceptors, which is subsequently followed by a significant heterologous neuronal desensitization. This mechanism of attenuating pain and neurogenic inflammation is hypothesized to contribute to the antimigraine properties associated with butterbur nih.gov. TRPA1 and TRPV1 channels are frequently co-expressed in sensory nerve endings and can influence each other's function, potentially through a Ca²⁺-dependent signaling pathway fishersci.fi.

The gating mechanism of TRPA1 channels by electrophilic agonists, a category to which this compound belongs, involves the covalent modification of specific amino acid residues within the channel protein. Electrophilic compounds activate TRPA1 by targeting reactive thiol groups of cysteine residues and, to a lesser extent, lysine (B10760008) residues located in the N-terminal domain of the channel fishersci.nonih.govnih.govresearchgate.net.

Key cysteine residues, such as Cys621, Cys641, and Cys665 in human TRPA1, along with lysine residue Lys710, are critical for the channel's activation by reactive agonists fishersci.finih.govnih.govresearchgate.net. Studies involving mutations of these cysteine residues (e.g., Cys619, Cys639, Cys663 in human TRPA1) have shown a reduction in TRPA1 responsiveness to electrophiles, with Lys708 (or Lys710) identified as important for any residual activity nih.govresearchgate.net. The interaction of these electrophilic compounds with TRPA1 leads to conformational changes, potentially through the formation or reorganization of disulfide bonds between cysteine residues, which can result in either channel activation or desensitization nih.govresearchgate.net. For instance, N-methylmaleimide (NMM), an electrophilic compound, reacts with cysteine and lysine residues in human TRPA1, inducing a conformational switch that is likely linked to channel activation or desensitization researchgate.net.

Investigations into Inflammation Regulatory Pathways

Inflammation is a complex biological response involving various signaling pathways that regulate gene expression and cellular activity wikipedia.orgcsic.esamegroups.orgmdpi.com. TRPA1 channels are recognized as transducers and amplifiers of pain and inflammation nih.gov. The agonism of TRPA1 by isopetasin contributes to its antimigraine action by attenuating neurogenic inflammation and pain nih.gov. Furthermore, TRPA1 activation by various irritants, including those found in cigarette smoke and polluted air, can lead to neurogenic inflammation and increased respiratory sensitivity nih.gov. The analgesic and anti-inflammatory effects observed with TRPA1 antagonists, such as A-967079 and HC-030031, further underscore the channel's role in inflammatory processes.

However, direct detailed research findings focusing specifically on how this compound itself interacts with or modulates established inflammation regulatory pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway or Mitogen-Activated Protein Kinase (MAPK) pathways, were not found in the provided scientific literature. While these pathways are known to be central to inflammatory responses and are modulated by various compounds mdpi.comamegroups.org, direct investigations linking this compound to their specific regulation are not available in the examined sources.

Inhibition of Leukotriene Biosynthesis by this compound-Related Compounds

Extracts derived from Petasites hybridus have demonstrated an ability to inhibit peptido-leukotriene biosynthesis in isolated peritoneal macrophages researchgate.netmdpi.com. Among the compounds identified in these extracts, isopetasin, a sesquiterpene ester formed from this compound and angelic acid, has shown a correlation with this inhibitory effect researchgate.netmdpi.com. Conversely, petasin (B38403), which is a structural isomer of isopetasin, was found to be inactive in this regard and may even diminish the peptido-leukotriene inhibitory effect of isopetasin researchgate.netmdpi.com. Furthermore, isomeric oxopetasan esters also contribute to the inhibition of leukotriene biosynthesis researchgate.netmdpi.com.

Petasin and its isomers are recognized as key active constituents defining the anti-inflammatory properties of Petasites hybridus extracts, primarily through their capacity to block leukotriene synthesis nih.govnih.govnih.gov. Specifically, petasin has been observed to inhibit intracellular calcium influx into neutrophils and eosinophils, thereby suppressing leukotriene biosynthesis guidetopharmacology.org. Leukotrienes, as inflammatory mediators, are synthesized from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway, with the 5-lipoxygenase activating protein (FLAP) playing a crucial regulatory role in this process researchgate.net. Inhibition of either 5-LOX or FLAP can prevent the formation of leukotrienes mdpi.comnih.gov.

Table 1: Effect of Petasites hybridus Compounds on Leukotriene Biosynthesis

| Compound/Extract | Effect on Peptido-Leukotriene Biosynthesis | Additional Mechanism | Reference |

| Petasites hybridus extracts | Inhibition | - | researchgate.netmdpi.com |

| Isopetasin | Inhibition (correlated with content) | - | researchgate.netmdpi.com |

| Petasin | Inactive; may reduce isopetasin's effect | Blocks intracellular Ca2+ influx | researchgate.netmdpi.comguidetopharmacology.org |

| Oxopetasan esters | Inhibition | - | researchgate.netmdpi.complos.org |

Exploring Anti-Inflammatory Signaling Cascades

Beyond leukotriene inhibition, Petasites hybridus extracts, containing compounds like petasin and its isomers, exhibit broader anti-inflammatory activities nih.govnih.govnih.govguidetopharmacology.orgmdpi.com. The anti-inflammatory action of sesquiterpenes from Petasites species is partly mediated by their ability to block Ca2+ channels, leading to a reduction in intracellular Ca2+ concentration guidetopharmacology.org. This calcium modulation is critical as it also contributes to the inhibition of leukotriene B4 and cysteinyl leukotriene synthesis in eosinophils and neutrophils guidetopharmacology.org. Petasin, in particular, has been shown to efficiently inhibit the intracellular accumulation of calcium guidetopharmacology.org.

Target Identification and Pathway Analysis through Computational Approaches

Computational methods, such as network pharmacology and molecular docking, have been instrumental in predicting and analyzing the biological targets and pathways modulated by this compound.

Network Pharmacology Applications for this compound's Predicted Biological Targets (e.g., PI3K, MAPK1, mTOR, RAF1, NF-κB)

Network pharmacology investigations have identified several core biological targets for this compound, specifically referred to as "compound 3" in studies on the anti-cancer mechanism of the non-polar fraction of Cyperus rotundus cabidigitallibrary.org. These predicted targets include key proteins involved in cellular regulation: Phosphoinositide 3-kinase (PI3K), Mitogen-Activated Protein Kinase 1 (MAPK1), mammalian Target of Rapamycin (mTOR), Rapidly Accelerated Fibrosarcoma 1 (RAF1), and Nuclear Factor-kappa B (NF-κB) cabidigitallibrary.org. The PI3K/AKT/mTOR pathway is recognized for its critical role in regulating fundamental cellular functions such as growth, proliferation, and metabolism, and its dysregulation is implicated in various pathological conditions, including cancer. NF-κB is another significant target, known for its involvement in immune responses and inflammation cabidigitallibrary.org.

Table 2: Predicted Biological Targets of this compound via Network Pharmacology

| Target Protein | Role in Cellular Processes | Relevance to this compound's Predicted Activity | Reference |

| PI3K | Cell growth, proliferation, metabolism | Core target in anti-cancer mechanism | cabidigitallibrary.org |

| MAPK1 | Cell proliferation, differentiation, survival | Core target in anti-cancer mechanism | cabidigitallibrary.org |

| mTOR | Cell growth, proliferation, metabolism | Core target in anti-cancer mechanism | cabidigitallibrary.org |

| RAF1 | Cell proliferation, differentiation, survival | Core target in anti-cancer mechanism | cabidigitallibrary.org |

| NF-κB | Immune response, inflammation, cell survival | Core target in anti-cancer mechanism | cabidigitallibrary.org |

Molecular Docking Simulations for Ligand-Target Interactions of this compound

Molecular docking simulations have further supported the predicted interactions between this compound and its identified biological targets. These studies, often utilizing software like AutoDock 4.2, have shown that this compound (referred to as compound 3) exhibits favorable binding affinities with PI3K, MAPK1, mTOR, RAF1, and NF-κB cabidigitallibrary.org. The free binding energies calculated for this compound with these targets were consistently less than -7 kcal/mol, indicating strong potential for ligand-target interactions cabidigitallibrary.org.

Table 3: Molecular Docking Simulation Results for this compound

| Target Protein | Free Binding Energy (kcal/mol) | Simulation Method | Reference |

| PI3K | < -7 | Molecular Docking (AutoDock 4.2) | cabidigitallibrary.org |

| MAPK1 | < -7 | Molecular Docking (AutoDock 4.2) | cabidigitallibrary.org |

| mTOR | < -7 | Molecular Docking (AutoDock 4.2) | cabidigitallibrary.org |

| RAF1 | < -7 | Molecular Docking (AutoDock 4.2) | cabidigitallibrary.org |

| NF-κB | < -7 | Molecular Docking (AutoDock 4.2) | cabidigitallibrary.org |

Analysis of Glutamatergic Transport Modulation

Based on the currently available search results, there is no direct information reported regarding this compound's specific modulation of glutamatergic transport. While glutamate (B1630785) transport and its role in the central nervous system are well-documented mdpi.comnih.govcabidigitallibrary.org, the provided literature does not establish a direct link between this compound or Petasites hybridus and the modulation of glutamate transporters or receptors.

Preclinical Pharmacological and Biological Activities of Isopetasol

In vitro Studies of Isopetasol's Biological Actions

In vitro studies are conducted outside a living organism, typically using isolated cells, tissues, or organs, to examine specific biological effects in a controlled environment.

While the Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel implicated in various physiological and pathological processes, including its functional expression in human lung fibroblast cells (CCD19-Lu) and human alveolar epithelial cell line (A549) where it modulates Ca²⁺ influx and chemokine release, and its presence in prostate tumor-derived endothelial cells (PTECs) and pancreatic ductal adenocarcinoma cells (PDACs) where it influences migration and cell cycle progression, direct preclinical in vitro data specifically detailing this compound's cellular responses or interactions with TRPA1-expressing cell lines are not available in the provided search results. wikipedia.orgplantaedb.comfrontiersin.orgnih.govnih.gov

Studies on isolated vascular tissues, such as rat thoracic aorta and mesenteric arteries, are commonly used to assess the effects of compounds on vascular tone, including vasoconstriction and vasodilation. These tissues allow for the examination of endothelium-dependent and -independent mechanisms. However, direct preclinical in vitro data specifically detailing this compound's effects on vasoconstriction or vasodilation in isolated vascular tissues are not available in the provided search results. chanhtuoi.com

This compound, particularly its related compound S-isopetasin, has demonstrated significant bronchodilatory actions in in vitro models using isolated airway tissues, such as the guinea pig trachea. S-isopetasin has been shown to relax guinea pig trachea precontracted by various agents, including carbachol (B1668302) (CCh) and potassium chloride (KCl).

The mechanism of the relaxant action of S-isopetasin against carbachol in guinea pig trachealis has been reported to be an antimuscarinic effect, specifically involving M3 antagonism. In competitive antagonism studies against cumulative acetylcholine-induced contractions in guinea pig trachealis, S-isopetasin produced a parallel, rightward shift of the concentration-response curve. The pA2 value for S-isopetasin in this context was determined to be 4.62 ± 0.05.

Bronchodilatory Effects of S-Isopetasin in Isolated Guinea Pig Trachea

| Precontracting Agent | Mechanism of Action (S-Isopetasin) | pA2 Value |

| Carbachol (CCh) | Antimuscarinic (M3 antagonism) | 4.62 ± 0.05 |

| KCl | Relaxant effect | Not specified |

This compound and its analogs have been evaluated for their cytotoxic effects against various cancer cell lines. Preclinical studies have indicated that this compound, along with (±)-3-Epithis compound, exhibits cytotoxic activity against cancer stem cells.

While specific IC50 values for this compound across a broad panel of cancer cell lines were not detailed in the provided search results, general cytotoxic evaluations of natural products and other compounds against cancer cell models often aim for half maximal effective concentrations (EC50) in the low micromolar range (<10 µM) against cancer cell lines, ideally with low or no cytotoxicity against non-cancerous cells, resulting in a therapeutic index (TI) greater than 5.

Cytotoxic Activity of this compound and Analogs

| Compound | Cell Line Type | Observed Effect |

| This compound | Cancer stem cells | Cytotoxic effect |

| (±)-3-Epithis compound | Cancer stem cells | Cytotoxic effect |

| Other identified compounds | Various cancer cells | EC50 in low micromolar range (<10 µM) |

The modulation of plant growth and development is a complex process influenced by various factors, including phytohormones and environmental stimuli. In vitro phytotoxicity studies assess the potential harmful effects of a compound on plant cells, tissues, or whole plants in a controlled laboratory setting. However, direct preclinical in vitro data specifically detailing this compound's modulation of plant growth and development or its phytotoxicity are not available in the provided search results.

In vitro Metabolic Pathway Studies of this compound

In vitro metabolic pathway studies are essential for understanding how a compound is metabolized by biological systems, typically using liver microsomes, hepatocytes, or S9 fractions. These studies help in identifying metabolites, determining metabolic stability (e.g., half-life, intrinsic clearance), and elucidating the enzymes involved in biotransformation (e.g., cytochrome P450 enzymes). However, direct preclinical in vitro metabolic pathway studies specifically detailing this compound's metabolism are not available in the provided search results.

Cytochrome P450 Enzyme Involvement in this compound Metabolism

The metabolism of this compound and its closely related compounds, petasin (B38403), isopetasin (B1239024), and neopetasin (B1678175), involves the cytochrome P450 (CYP) enzyme system. nih.gov CYPs are a superfamily of heme-containing monooxygenase enzymes predominantly found in the liver, playing a crucial role in the oxidative biotransformation of drugs and xenobiotics into more hydrophilic derivatives for excretion. nih.govresearchgate.netnih.gov

Studies investigating the metabolism of petasin, isopetasin, and neopetasin using isolated human cytochromes have identified specific CYP isoforms involved in their biotransformation. Petasin is primarily metabolized by CYP2D6, with intermediate metabolism by CYP3A4, CYP2B6, CYP2C8, and CYP2C9. nih.gov In contrast, isopetasin and neopetasin are mainly metabolized by CYP3A4, CYP2D6, and CYP2C8. nih.gov

Table 1: Human Cytochrome P450 Isoforms Involved in Petasin, Isopetasin, and Neopetasin Metabolism

| Compound | Primary CYP Isoforms Involved | Percentage of Metabolism (if specified) |

| Petasin | CYP2D6 | 80.2% |

| CYP3A4, CYP2B6, CYP2C8, CYP2C9 | 34%, 50%, 54%, 51% (intermediate) | |

| Isopetasin | CYP3A4, CYP2D6, CYP2C8 | 87%, 61%, 44% |

| Neopetasin | CYP3A4, CYP2D6, CYP2C8 | 86%, 83%, 71% |

This differential involvement of CYP isoforms highlights the complexity of their metabolic pathways and contributes to varying species-specific sensitivities observed in preclinical studies. nih.gov It is noteworthy that the main metabolites, petasol (B3029391) and this compound, did not exhibit cytotoxic effects in the tested cellular models. nih.gov

Species-Specific Metabolic Differences in Cellular Models

Significant species-specific metabolic differences have been observed in the cellular models used to study the hepatotoxicity and metabolism of Petasites hybridus extract (Ze 339) and its constituents, including this compound, petasin, isopetasin, and neopetasin. nih.gov Investigations utilizing human hepatic cell lines (HepG2 and HepaRG) and a rat cell line (H-4-II-E) demonstrated varying cytotoxic responses. nih.gov

The rat H-4-II-E cells, known for their high expression of cytochrome P450 enzymes, displayed greater toxicity to Ze 339, petasin, isopetasin, and neopetasin compared to both human cell lines. nih.gov Experiments with S9 fractions from Sprague Dawley rats, beagle dogs, and humans further revealed a species-specific extent of metabolism for petasin, isopetasin, and neopetasin, following a clear rank order of sensitivity: rat > dog > human. nih.gov This aligns with preclinical in vivo studies where rats showed higher sensitivity to the toxic effects of Ze 339 than dogs. nih.gov

Table 2: Metabolic Activity Decrease in Cellular Models at 250 µM (Highest Concentration Tested)

| Compound | HepG2 Cells (Metabolic Activity Decrease) | HepaRG Cells (Metabolic Activity Decrease) |

| Petasin | 60.9% | 37.7% |

| Isopetasin | 65.6% | 73% (moderately cytotoxic) |

| Neopetasin | 66.8% | 28.9% |

| Petasol | No cytotoxic effects | 68.6% (moderately cytotoxic) |

| This compound | No cytotoxic effects | Not cytotoxic at highest concentration |

In H-4-II-E cells, the half-maximal effective concentration (EC50) for neopetasin was 15.75 µM, making it more toxic than petasin (EC50 = 132 µM) and isopetasin (EC50 = 110 µM). nih.gov These findings suggest that the metabolic conversion and potential bioactivation of these compounds are dependent on the activity and types of constitutively expressed cytochromes, leading to observed species-specific effects. nih.gov

Translational Research Paradigms: In vitro-In vivo Correlations in Preclinical Models

Translational research in drug development often employs in vitro-in vivo correlation (IVIVC) as a predictive mathematical model to establish a relationship between an in vitro property of a dosage form and a relevant in vivo response. nih.govmdpi.comscienceopen.comresearchgate.netwtm.atfrontiersin.org This approach is crucial for forecasting in vivo pharmacokinetic (PK) outcomes from in vitro drug release profiles, thereby reducing the need for extensive clinical testing and optimizing drug formulation. scienceopen.comwtm.at

While direct IVIVC models specifically for this compound are not extensively detailed in the provided search results, the principle is highly relevant for understanding the preclinical behavior of natural compounds like those found in Petasites hybridus extracts. For instance, preclinical studies on Petasites hybridus extract (Ze 339) in horses have provided valuable in vivo pharmacokinetic data for its active constituents, petasin, isopetasin, and neopetasin. researchgate.net These studies measured plasma levels of these compounds following oral administration of different formulations, providing parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (tmax), and area under the curve (AUC). researchgate.net

Table 3: Pharmacokinetic Parameters of Petasins in Horses (Pilot Study)

| Compound | Cmax (pg/ml) | tmax (h) | AUC (pg/ml*h) |

| Petasin | 19 - 673 | 0.5 - 6 | 100 - 2733 |

| Isopetasin | 285 | 0.5 | 1278 |

| Neopetasin | 148 | 0.5 | 761 |

Note: Data for Isopetasin and Neopetasin Cmax, tmax, and AUC are from a specific trial within the study researchgate.net. Petasin values represent a range observed across different formulations and dosages researchgate.net.

Such in vivo data, when correlated with in vitro dissolution or metabolic profiles, form the basis of IVIVC. For the constituents of Petasites hybridus, it was observed that petasin was better absorbed than isopetasin, and isopetasin better absorbed than neopetasin in horses. researchgate.net This type of preclinical in vivo absorption data, combined with in vitro metabolic and cytotoxicity data discussed earlier, provides a comprehensive understanding of the compound's behavior before human trials. The development of robust IVIVC models for natural products and their active constituents like this compound is essential for predicting their clinical performance and supporting regulatory approvals. scienceopen.com

Structure Activity Relationship Sar Studies of Isopetasol and Derivatives

Identification of Essential Structural Motifs for TRPA1 Activation by Isopetasol

The activation of the TRPA1 ion channel by this compound is contingent on specific structural features within the molecule. TRPA1 is a non-selective cation channel that can be activated by a wide array of stimuli, including chemical irritants. nih.gov Agonists of TRPA1 are broadly categorized as either electrophilic or non-electrophilic. Electrophilic compounds typically activate the channel through covalent modification of cysteine and lysine (B10760008) residues in the N-terminal region of the receptor. nih.govnih.gov

Correlation between the Eremophilane (B1244597) Sesquiterpenoid Framework and Biological Efficacy

The eremophilane sesquiterpenoid framework forms the backbone of this compound and is a key determinant of its biological activity. This bicyclic scaffold provides a rigid structure that correctly positions the various functional groups for interaction with the TRPA1 channel. The decalin ring system, characteristic of eremophilanes, is crucial for orienting the substituents in a three-dimensional space that complements the binding site on the receptor.

The biological efficacy of eremophilane sesquiterpenoids is not solely dependent on the carbon skeleton but is significantly influenced by the nature and position of the substituents. However, the inherent rigidity of the framework is a prerequisite for activity, as it reduces the entropic penalty upon binding to the receptor, thereby favoring a more stable ligand-receptor complex.

Influence of Ester Moiety and Functional Groups on Activity Profiles

The activity profile of this compound is significantly modulated by its ester moiety and other functional groups. Low-molecular-weight organic compounds and endogenous esters can act as ligands to activate the TRPA1 channel. nih.gov The nature of the ester group in this compound, specifically the angeloyl group at the C-7 position, is a critical factor in its potency as a TRPA1 agonist.

SAR of Alkyl-Acyl Substitutions on Pharmacological Profiles

For example, increasing the chain length of the acyl group might enhance membrane permeability and affinity for hydrophobic pockets within the TRPA1 channel, up to an optimal point. Beyond this, steric hindrance could lead to a decrease in activity. The introduction of unsaturation or cyclic moieties within the acyl group could also impose conformational constraints that might favor a more active binding pose.

Table 1: Postulated Influence of Alkyl-Acyl Substitutions on this compound's TRPA1 Agonist Activity

| Substitution at C-7 | Postulated Effect on TRPA1 Activity | Rationale |

| Angeloyl (this compound) | High | Optimal fit and electronic properties for the binding pocket. |

| Acetyl | Moderate to Low | Reduced size may lead to weaker hydrophobic interactions. |

| Propionyl/Butyryl | Potentially Increased | Increased lipophilicity may enhance binding affinity. |

| Pivaloyl | Potentially Decreased | Bulky group may cause steric hindrance. |

| Benzoyl | Variable | Aromatic ring could engage in π-stacking interactions. |

This table is illustrative and based on general SAR principles for TRPA1 agonists, as specific experimental data for this compound derivatives is limited.

Computational Approaches in this compound SAR Analysis

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are invaluable tools for elucidating the SAR of this compound. nih.govnih.gov These methods can predict the binding mode of this compound within the TRPA1 channel and identify key interactions that contribute to its activity. nih.gov

Molecular docking studies can be used to screen virtual libraries of this compound derivatives to prioritize compounds for synthesis and biological testing. These in silico approaches can model how different substitutions on the eremophilane scaffold affect the binding affinity and orientation within the TRPA1 binding site. nih.gov For instance, computational analysis might reveal that a specific hydrogen bond or a hydrophobic interaction is critical for agonistic activity. Molecular dynamics simulations can further provide insights into the conformational changes in both the ligand and the receptor upon binding, offering a more dynamic picture of the activation mechanism.

Impact of Specific Structural Features (e.g., Aldehyde Group, Epoxy Structure) on Bioactivity

Specific structural features, such as the presence of an aldehyde group or an epoxy ring in this compound derivatives, can have a profound impact on their bioactivity. Unsaturated aldehydes are known to be potent activators of TRPA1, often through covalent modification of the channel. nih.gov The electrophilic nature of the aldehyde's α,β-unsaturated system makes it susceptible to Michael addition reactions with nucleophilic residues like cysteine on the TRPA1 channel. nih.gov

Similarly, an epoxy group introduces both steric bulk and potential reactivity. The strained three-membered ring can be opened by nucleophilic attack, leading to covalent adduction. The stereochemistry of the epoxy ring would also be a critical determinant of its reactivity and how the molecule is presented to the receptor. The presence of these reactive groups could classify such derivatives as electrophilic agonists of TRPA1, which often exhibit high potency.

Advanced Analytical Methodologies for Isopetasol Research

Chromatographic Techniques for Separation and Quantification of Isopetasol

Chromatographic methods are fundamental for separating this compound from other compounds present in raw extracts and for accurately quantifying its amount in a sample. These techniques exploit differences in the physical and chemical properties of compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely employed analytical technique for the separation, identification, and quantification of components in complex mixtures. libretexts.orgdrawellanalytical.comwaters.com In HPLC, the sample is carried through a stationary phase by a liquid mobile phase, and separation is achieved based on the differential interactions of the analytes with both phases. libretexts.org The time it takes for a compound to elute from the column, known as the retention time (tR), is a key parameter for identification when compared to reference standards under identical conditions. waters.com The concentration of a compound can be determined from the peak height or peak area in the resulting chromatogram, as these values are proportional to the concentration. waters.com

HPLC has been utilized in the analysis of sesquiterpenes found in Petasites species. For instance, an isocratic HPLC method was developed for the quantitative analysis of petasin (B38403), a sesquiterpene constituent in P. hybridus extracts. researchgate.netacgpubs.org This method employed a Kromasil C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase consisting of methanol (B129727), acetonitrile, and water (31:38:31, v/v/v) at a flow rate of 1.2 mL/min and a detection wavelength of 240 nm. acgpubs.org The separation of petasol (B3029391) and this compound, which differ in the position of one group, has also been demonstrated using HPLC. vscht.cz

HPLC can be operated in isocratic mode, where the mobile phase composition remains constant, or gradient mode, where the composition changes over time to improve the elution of compounds with a wide range of polarities. libretexts.orgwaters.comchromatographyonline.com Hyphenation of HPLC with mass spectrometry (HPLC-MS) is an indispensable tool for detailed compound investigation, allowing for identification based on mass. libretexts.orgchromatographyonline.com

Gas Chromatography (GC) with Selective Detectors (e.g., Mass Spectrometry, Flame Ionization Detection)

Gas Chromatography (GC) is another powerful chromatographic technique used for the analysis of volatile and semi-volatile organic compounds, including terpenoids. creative-proteomics.comnih.govboku.ac.at GC separates compounds based on their boiling points and interactions with the stationary phase as they are carried by an inert gas through a column. creative-proteomics.com

When coupled with selective detectors, GC becomes a highly informative tool. Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for both targeted and untargeted metabolite profiling, providing qualitative and quantitative analysis. creative-proteomics.com GC-MS is particularly valuable for structural elucidation due to its ability to provide high-resolution mass spectrometry data and characteristic fragmentation patterns. creative-proteomics.comboku.ac.at Compounds are identified by comparing their mass spectra to spectral libraries. boku.ac.at GC-MS has been applied to the analysis of volatile components from Zanthoxylum myriacanthum, leading to the identification of (+)-isopetasol among other terpenoids. nih.gov

Gas Chromatography-Flame Ionization Detection (GC-FID) is primarily employed for the quantitative analysis of specific substances. creative-proteomics.com The FID is a highly sensitive and linear detector for organic compounds, making it suitable for quantifying target analytes in complex mixtures. creative-proteomics.comnih.gov In GC-FID, compounds eluting from the column are combusted in a hydrogen/air flame, generating ions and electrons that produce an electrical signal proportional to the compound's concentration. creative-proteomics.com

The hyphenation of GC with both MS and FID (GC-MS/FID) in a single system allows for simultaneous qualitative analysis by MS and quantitative analysis by FID. boku.ac.atnih.gov This approach is considered a reliable method for the synchronized identification and quantification of components in complex samples. boku.ac.at

Advanced Spectroscopic Characterization Techniques for this compound Structure Elucidation

Spectroscopic techniques provide detailed information about the structure of this compound, including its functional groups, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Analysis (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the detailed structural elucidation of organic molecules, providing insights into the connectivity and stereochemistry of atoms. uncg.edulibretexts.org Different types of NMR, such as ¹H-NMR, provide specific information about the hydrogen atoms within a molecule. libretexts.org The positions of signals in an NMR spectrum (chemical shifts) are influenced by the local electronic environment of the nuclei, while the splitting of signals (spin-spin coupling) reveals the connectivity between nearby NMR-active nuclei. libretexts.org Analysis of 1D and 2D NMR spectra allows researchers to piece together the molecular structure. uncg.edulibretexts.org NMR spectroscopy has been used in the elucidation of the structure of eremophilane (B1244597) sesquiterpenes, the class of compounds to which this compound belongs. uncg.edu

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for accurately determining the mass-to-charge ratio (m/z) of ions, which allows for the precise determination of a compound's molecular formula. acgpubs.orgepfl.chsisweb.comwarwick.ac.uk Unlike low-resolution MS, HRMS provides mass measurements with very high accuracy, often to several decimal places. This high precision significantly reduces the number of possible elemental compositions for a given mass, making it possible to confidently determine the molecular formula of an unknown compound or confirm that of a known one like this compound (C₁₅H₂₂O₂). nih.govepfl.chnih.gov Techniques such as UPLC-Q-Orbitrap HRMS have been successfully applied to the analysis of natural products, providing accurate mass data for compounds including (+)-isopetasol. nih.gov HRMS can also provide information about the isotopic distribution of a molecule, which further aids in confirming the molecular formula. epfl.chsisweb.com

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray Crystallography is considered the most definitive technique for determining the three-dimensional structure of a crystalline compound at the atomic level, including its absolute stereochemistry. nih.govuncg.eduresearchgate.netsoton.ac.ukimperial.ac.ukmit.edu This method involves diffracting X-rays through a single crystal of the compound and analyzing the resulting diffraction pattern to reconstruct the electron density distribution, and thus the arrangement of atoms in the crystal lattice. soton.ac.uk For chiral molecules like this compound, determining the absolute configuration (R or S assignment at stereogenic centers) is crucial. soton.ac.ukimperial.ac.uk While standard X-ray diffraction can determine the relative stereochemistry, determining absolute stereochemistry relies on anomalous dispersion, which is the variation of the atomic scattering factor with the wavelength of the X-rays. researchgate.netimperial.ac.ukmit.edu The presence of heavier atoms enhances the anomalous dispersion effect, but modern techniques and sensitive detectors allow for the determination of absolute configuration even in compounds containing only light atoms like carbon, hydrogen, and oxygen, provided high-quality crystals are obtained. researchgate.netmit.edu Single-crystal X-ray diffraction has been successfully used to determine the absolute configuration of related sesquiterpenes, such as petasin. acgpubs.org The structure of another eremophilane sesquiterpene was also elucidated using single-crystal X-ray diffraction in conjunction with NMR. uncg.edu

Vibrational Spectroscopy (e.g., FT-IR, Raman Spectroscopy) in this compound Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a valuable tool in natural product analysis for identifying functional groups and elucidating structural features hilarispublisher.comresearchgate.net. While specific FT-IR or Raman spectra solely for this compound are not extensively detailed in the provided search results, these techniques are routinely applied to characterize sesquiterpenes and other natural compounds found alongside this compound in Petasites species.

Infrared spectroscopy provides information about the characteristic functional groups present in a molecule through the absorption of infrared radiation hilarispublisher.com. For instance, IR spectra of related eremophilane derivatives have shown distinct absorption bands corresponding to functional groups such as hydroxyl (O-H) and α,β-unsaturated keto (C=O) groups preprints.orgnih.gov. These absorptions are indicative of the molecular structure and can aid in the identification and confirmation of purified compounds hilarispublisher.com. FT-IR and FT-Raman spectroscopy are utilized for vibrational spectral analysis, contributing to the understanding of structural and electronic properties of molecules researchgate.net. The application of LC coupled with FT-IR is also recognized as a hyphenated technique in the analysis of natural products nih.govijarnd.com.

Electronic Spectroscopy (e.g., UV-Vis-NIR, ECD) for Absorption Characteristics

Electronic spectroscopy techniques, such as UV-Vis-NIR and Electronic Circular Dichroism (ECD), are crucial for examining the absorption characteristics and stereochemical aspects of natural products like this compound. UV-Vis detection is commonly coupled with chromatographic methods like High-Performance Liquid Chromatography (HPLC) for the analysis of compounds that absorb in the ultraviolet or visible regions of the spectrum hilarispublisher.comnews-medical.net.

ECD spectroscopy is particularly significant for determining the absolute configuration of chiral molecules, including eremophilane-type sesquiterpenes found in Petasites. This technique measures the differential absorption of left and right circularly polarized light by chiral molecules, providing insights into their stereochemistry hilarispublisher.com. Studies on related eremophilane derivatives have successfully employed ECD spectroscopy in combination with theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), to assign absolute configurations preprints.orgnih.govfrontiersin.orgresearchgate.netnih.goviau.irnih.govresearchgate.net. The experimental ECD spectra, exhibiting Cotton effects resulting from electronic transitions like π → π* of aromatic rings and double bonds, are compared with computationally predicted spectra to confirm the stereochemistry iau.ir. Although a specific ECD spectrum for this compound was not directly found, its structural similarity to other eremophilanes analyzed by ECD suggests the applicability of this method for its stereochemical characterization. UV-Vis spectra in the 200-400 nm range are also recorded to assess the electronic properties of compounds researchgate.net.

Hyphenated Analytical Techniques for Comprehensive this compound Profiling (e.g., GC-MS, LC-MS)

Hyphenated techniques, which combine separation methods with detection technologies, are indispensable for the comprehensive profiling of complex natural product mixtures containing this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are prominent examples widely used in the analysis of Petasites constituents wikipedia.orgresearchgate.networldbotanical.comvscht.czresearchgate.net.

GC-MS is effective for separating and identifying volatile and semi-volatile organic compounds thermofisher.com. It involves the separation of mixture components by gas chromatography, followed by their detection and identification based on their mass-to-charge ratio by mass spectrometry innovatechlabs.comyoutube.com. GC-MS has been applied in the chemical analysis of Petasites species, leading to the identification of compounds including this compound and petasol derivatives researchgate.networldbotanical.com.

LC-MS, and its tandem variant LC-MS/MS, is a highly sensitive and selective technique frequently employed for the analysis of natural products, including the sesquiterpene esters like petasin, isopetasin (B1239024), and neopetasin (B1678175) found in Petasites hybridus nih.govnews-medical.netresearchgate.netwtm.atagnopharma.com. This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the determination of molecular mass and structural characteristics of eluted components news-medical.net. Different configurations of LC-MS systems, such as single quadrupole, triple quadrupole, and quadrupole-time-of-flight (Q-TOF), offer varying levels of capability for identification and quantification youtube.com. LC-MS is particularly useful for the rapid screening and analysis of complex extracts from natural sources nih.govijarnd.com.

The PubChem entry for this compound (CID 11746594) includes spectral information obtained from LC-MS and GC-MS analyses nih.gov. Specifically, LC-MS data shows a precursor ion at m/z 235.169, corresponding to the protonated molecule ([M+H]+), and lists major fragment ions observed in the MS2 spectrum nih.gov.

LC-MS/MS Data for this compound ([M+H]+) nih.gov

| Precursor m/z | MS Level | Instrument | Ionization Mode | Top 5 Peaks (m/z, Intensity %) |

| 235.169 | MS2 | Maxis II HD Q-TOF | positive | 235.169998 (100), 217.159424 (78.55), 95.085449 (61.55), 123.080620 (52.87), 137.096466 (51.62) |

Emerging Analytical Approaches in Natural Product Research

The field of natural product research is continuously evolving with the development of new analytical approaches that enhance the ability to identify, characterize, and profile compounds like this compound. Advances in analytical methods, coupled with biotechnology and computational tools, are driving this progress hilarispublisher.com.

Metabolomic profiling, often utilizing techniques like Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/Q-TOF-MS), allows for the on-targeted analysis and localization of various chemical classes within natural extracts niscpr.res.in. The integration of metabolomics with bioinformatics approaches facilitates the rapid identification and characterization of natural products and their biosynthetic pathways hilarispublisher.com.

Mass Spectrometry Imaging (MSI), including techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI) and Desorption Electrospray Ionization (DESI-MSI), represents an emerging approach for investigating the spatial distribution of metabolites directly within plant tissues oup.com. While not specifically demonstrated for this compound in the provided text, MSI holds potential for understanding the localization of such compounds within Petasites plants.

The combination of experimental spectroscopy with computational methods, such as using TD-DFT calculations to support ECD spectroscopic data for absolute configuration assignment, exemplifies an advanced approach in natural product analysis preprints.orgnih.govfrontiersin.orgresearchgate.netnih.goviau.irnih.govresearchgate.net. Hyphenated techniques themselves, including LC-MS, LC-NMR, and CE-MS, are considered advanced strategies for analyzing complex natural product extracts due to their ability to provide both separation and detailed structural information nih.govijarnd.com.

Conclusion and Future Research Directions in Isopetasol Studies

Synthesis of Current Knowledge and Identification of Research Gaps on Isopetasol

Current research has identified this compound in natural sources such as Petasites hybridus (butterbur), Cyperus rotundus, Dendrobium nobile, and certain fungi, including Penicillium terrigenum and species from the Ostropomycetidae subclass of lichens researchgate.netfrontiersin.orgsdu.edu.cnnih.govresearchgate.net. It is structurally related to other eremophilane-type sesquiterpenes like petasin (B38403) and isopetasin (B1239024), with this compound being the alcohol form of isopetasin nih.gov. Studies have explored its presence in different plant parts, such as the stem of Dendrobium nobile frontiersin.org.

Prospective Avenues for this compound Derivatives Discovery and Optimization

The structural features of this compound present opportunities for the discovery and optimization of novel derivatives. As the alcohol form of isopetasin, this compound can potentially serve as a precursor for synthesizing various ester-substituted derivatives . Research into "this compound-Abkömmlinge" (this compound derivatives) has been noted, suggesting ongoing interest in this area dntb.gov.ua.

Future research can focus on targeted chemical synthesis to create a library of this compound derivatives with modifications at different positions of the sesquiterpene backbone and the alcohol functional group. Structure-Activity Relationship (SAR) studies are crucial in this process to identify how specific structural changes influence biological activity and other properties such as stability and solubility slideshare.netrsc.org. Optimization strategies, similar to those used in the synthesis of other compound classes, can be applied to improve reaction yields and purity of this compound derivatives nih.govnih.gov. This could involve exploring different reaction conditions, catalysts, and synthetic routes. The goal is to develop compounds with potentially enhanced efficacy or altered target specificity, building upon the understanding of critical functional groups derived from SAR studies .

Innovations in this compound Biosynthetic Engineering and Production

Given the presence of this compound in diverse organisms, exploring and manipulating its biosynthetic pathways offers a promising route for sustainable production. Isoprenoids, including sesquiterpenes like this compound, are derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways nih.gov. Identifying the specific enzymes and genes involved in the later stages of this compound biosynthesis in high-producing species is a key area for future research.

Innovations in biosynthetic engineering can involve reconstructing these natural pathways in heterologous hosts, such as bacteria, yeast, or other microorganisms, to enable microbial production of this compound dtu.dk. Metabolic engineering techniques can be employed to optimize the flux through the this compound biosynthetic pathway, enhance precursor availability, and minimize competing pathways, potentially leading to increased yields nih.govmdpi.combu.edunih.gov. This could involve overexpression of key enzymes, blocking degradation pathways, or optimizing fermentation conditions. Furthermore, exploring novel sources, such as endophytic fungi, which have been shown to produce plant-derived compounds, could lead to the discovery of new biosynthetic enzymes or more efficient production strains mdpi.com. Optimizing extraction methods from natural sources, including factors like solvent ratio and temperature, can also contribute to enhanced production yields .

Advanced Computational Modeling for this compound's Mechanism of Action and SAR

Computational modeling plays an increasingly vital role in understanding the molecular interactions of bioactive compounds and guiding the design of new molecules. For this compound, advanced computational techniques can provide insights into its mechanism of action and refine SAR studies.

Molecular docking simulations can predict the binding affinity and orientation of this compound and its derivatives to potential biological targets, such as receptors or enzymes researchgate.netresearchgate.net. Following docking, molecular dynamics simulations can assess the stability of these interactions over time and provide a more dynamic view of the binding event researchgate.net. These simulations can help elucidate how this compound exerts its biological effects at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build predictive models correlating structural features of this compound derivatives with their observed biological activities researchcommons.org. These models can guide the rational design of new compounds with desired properties, reducing the need for extensive experimental synthesis and testing. Computational tools can also assist in predicting various molecular properties, such as druglikeness, which can help prioritize compounds for further investigation . Integrating computational modeling with experimental data is crucial for a comprehensive understanding of this compound's interactions and for accelerating the discovery of potent derivatives researchgate.net.

Integration of Omics Technologies in Comprehensive this compound Research

The application of omics technologies (genomics, transcriptomics, proteomics, and metabolomics) can provide a holistic view of the biological systems producing this compound or responding to its presence. Integrating data from these different layers can offer deeper insights into this compound's biology.

Genomics and transcriptomics can be used to identify the genes involved in this compound biosynthesis in various organisms and understand their regulation. This information is invaluable for biosynthetic engineering efforts. Proteomics can help identify the enzymes responsible for catalyzing specific steps in the pathway and study their expression levels.

Metabolomics, the large-scale study of metabolites, is particularly relevant for this compound research. It can provide a snapshot of the metabolic state of an organism producing this compound or exposed to it arome-science.com. Techniques like MALDI-MSI can reveal the spatial distribution of this compound and related metabolites within plant or fungal tissues, offering clues about their synthesis, transport, and storage frontiersin.orgoup.com.

Integrating data from transcriptomics, proteomics, and metabolomics can help unravel the complex molecular mechanisms underlying this compound production and its biological effects mdpi.comnih.gov. This systems biology approach can identify key pathways and networks influenced by this compound, providing a more comprehensive understanding than single-omics studies alone unil.ch. The integration of omics data, combined with computational modeling, represents a powerful approach for future comprehensive this compound research.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 469261 |

| Petasin | 441341 |

| Isopetasin | 6443038 |

| alpha-cyperone | 62664 |

| 14-hydroxypetasol | 13730306 |

| 6-dehydropetasol | 101624256 |

| acremeremophilane G | 15984513 |

| phomenone | 5318887 |

| 7-hydroxypetasol | 13730305 |

| sporogen-AO1 | 6443039 |

| JBIR-28 | 44205426 |

| JBIR-27 | 44205425 |

| 3-acetyl-13-deoxyphome | 15984514 |

| penicilleremophilane A | 15984512 |

| 3-epi-petasol | 101624257 |

| dihydrosporogen AO-1 | 101624258 |

| 8α-OH, dihydropetasol | 15984515 |

| sarcographol | 139331022 |

| graphilane | 139331023 |

| nobilomethylene | 119009 |

| dendronobilin K | 13730309 |

| rupestonic acid G | 13730308 |

| dendronobilin F | 13730307 |

| dendroside F | 13730311 |

| dendroside G | 13730312 |

| dendroterpene C | 13730310 |

Data Table: Selected Sesquiterpenes Isolated with this compound from Penicillium terrigenum

| Compound Name | PubChem CID |

| This compound | 469261 |

| 14-hydroxypetasol | 13730306 |

| 6-dehydropetasol | 101624256 |

| acremeremophilane G | 15984513 |

| phomenone | 5318887 |

| 7-hydroxypetasol | 13730305 |

| sporogen-AO1 | 6443039 |

| JBIR-28 | 44205426 |

| JBIR-27 | 44205425 |

| 3-acetyl-13-deoxyphome | 15984514 |

| penicilleremophilane A | 15984512 |

Q & A

Q. How can Isopetasol be isolated and quantified from complex plant matrices like Petasites hybridus?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic separation. High-Performance Liquid Chromatography (HPLC) with a reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) and a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min flow rate is effective. Detection at 210–230 nm UV absorbance optimizes sensitivity for this compound, which elutes at ~12–14 minutes alongside structurally similar sesquiterpenes like Petasol . Quantification requires calibration curves using pure standards, validated for linearity (R² > 0.99) and limits of detection (LOD < 0.1 µg/mL).

Q. What analytical challenges arise in distinguishing this compound from structurally related compounds?

- Methodological Answer : Co-elution with analogs (e.g., Petasol) in HPLC necessitates advanced techniques:

- Tandem Mass Spectrometry (LC-MS/MS) : Use precursor ion scanning for m/z 302.4 ([M+H]⁺) and characteristic fragmentation patterns.

- Nuclear Magnetic Resonance (NMR) : Compare ¹H-NMR signals (e.g., δ 5.2–5.4 ppm for olefinic protons) and ¹³C-NMR for carbonyl groups.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₉H₂₆O₃) with <5 ppm mass error .

Q. What are the baseline pharmacological properties of this compound, and how are they validated experimentally?

- Methodological Answer : Preliminary bioactivity screening involves:

- In vitro assays : Test anti-inflammatory activity via COX-2 inhibition (IC₅₀ values) or NF-κB luciferase reporter systems.

- Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to calculate EC₅₀/IC₅₀.

- Positive controls : Compare to standard inhibitors (e.g., dexamethasone for inflammation). Replicate experiments ≥3 times to ensure statistical power (p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound (e.g., variability in anti-inflammatory efficacy)?

- Methodological Answer : Contradictions may stem from:

- Source variability : Differences in plant chemotypes or extraction methods. Standardize raw material via HPLC fingerprinting.

- Experimental design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example, compare this compound’s efficacy across immune cell lines (e.g., RAW 264.7 vs. THP-1) under standardized LPS-induced inflammation protocols.

- Meta-analysis : Pool data from independent studies to identify trends, applying heterogeneity tests (I² statistic) and sensitivity analysis .

Q. What mechanistic studies are recommended to elucidate this compound’s molecular targets?

- Methodological Answer :

- In silico docking : Screen against targets like COX-2 or TRPV1 using AutoDock Vina, validating with molecular dynamics simulations (RMSD < 2.0 Å).

- CRISPR/Cas9 knockout models : Validate target involvement by silencing candidate genes (e.g., PTGS2) and assessing loss of this compound’s effect.

- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., NF-κB, MAPK). Use tools like DESeq2 for analysis (FDR < 0.1) .

Q. How can researchers design studies to investigate this compound’s synergistic effects with other phytochemicals?

- Methodological Answer :

- Fractional Inhibitory Concentration (FIC) Index : Combine this compound with compounds like Petasin in checkerboard assays. FIC < 0.5 indicates synergy.

- Transcriptomic network analysis : Use STRING or KEGG to map overlapping pathways.

- In vivo validation : Employ murine collagen-induced arthritis models, administering combinations at sub-therapeutic doses. Monitor joint swelling and cytokine levels (IL-6, TNF-α) .

Data Presentation and Reproducibility Guidelines

- Tables : Include retention times, mass spectra peaks, and statistical parameters (e.g., ANOVA results). Label tables consecutively (Table 1, Table 2) with footnotes explaining abbreviations .

- Figures : Provide HPLC chromatograms with labeled peaks (this compound vs. Petasol) and dose-response curves. Ensure resolution ≥300 dpi for publication .

- Ethical compliance : For in vivo studies, document IACUC approval and ARRIVE guidelines adherence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。